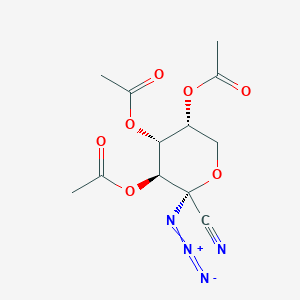

(R)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

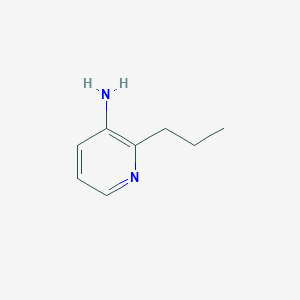

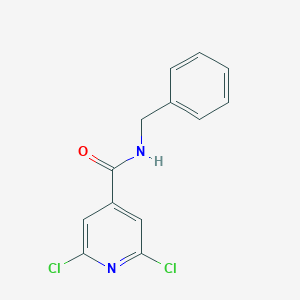

"(R)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate" is a compound of interest due to its potential utility in organic synthesis, serving as a building block for various chemical transformations. Its structure is characterized by the presence of an oxazolidine ring, a versatile motif in organic chemistry that can be utilized to synthesize a wide range of compounds.

Synthesis Analysis

The synthesis of related oxazolidine derivatives involves strategic functional group manipulations starting from basic amino acids or their derivatives. For instance, the synthesis of chiral auxiliaries and building blocks from L-alanine showcases the preparation of related compounds using enantiomerically pure starting materials, demonstrating the utility of oxazolidine derivatives in asymmetric synthesis (Studer, Hintermann, & Seebach, 1995).

Molecular Structure Analysis

The molecular structure of oxazolidine derivatives has been elucidated through various techniques, including X-ray diffraction. Such studies reveal the intricate details of the molecular geometry, confirming the configuration of the chiral centers and the overall three-dimensional arrangement of atoms (Gao et al., 2006).

Chemical Reactions and Properties

Oxazolidine derivatives participate in a myriad of chemical reactions, leveraging their unique structure for the synthesis of complex molecules. This includes their use in dipeptide synthesis, showcasing their versatility as chiral building blocks for the construction of enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).

Physical Properties Analysis

The physical properties of oxazolidine derivatives, such as boiling points, densities, and optical rotations, are crucial for their handling and application in organic synthesis. These properties are determined through standard laboratory techniques and provide essential information for the purification and storage of these compounds (Koskinen, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of oxazolidine derivatives are influenced by their structural features. Studies have explored their behavior in various chemical environments, shedding light on their reactivity patterns and potential as intermediates in organic synthesis (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).

Propiedades

IUPAC Name |

tert-butyl (4R)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h1,9H,8H2,2-6H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZQSYOKTUMHNY-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C#C)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C#C)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455085 |

Source

|

| Record name | tert-Butyl (4R)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate | |

CAS RN |

162107-48-4 |

Source

|

| Record name | tert-Butyl (4R)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![20-Ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione](/img/structure/B69820.png)